![molecular formula C30H29ClF5N2O2RuS+ B1434514 [(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride CAS No. 1026995-72-1](/img/structure/B1434514.png)
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride is a useful research compound. Its molecular formula is C30H29ClF5N2O2RuS+ and its molecular weight is 713.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of “[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride” is a variety of imines . Imines are a class of organic compounds that contain a carbon-nitrogen double bond, and they play a crucial role in many biological processes.
Mode of Action
This compound, also known as “RuCl(S,S)-FsDPEN”, interacts with its targets through a process known as asymmetric transfer hydrogenation . This process involves the transfer of hydrogen from a source molecule to the target imine, resulting in the reduction of the imine to an amine . The chiral diamine ligand complexed with ruthenium in the compound plays a crucial role in this process, enabling the transfer of hydrogen to occur in a highly selective manner .
Biochemical Pathways
The asymmetric transfer hydrogenation of imines catalyzed by “RuCl(S,S)-FsDPEN” affects various biochemical pathways. The reduction of imines to amines is a key step in many biological processes, including the synthesis of many important biomolecules . The downstream effects of this reaction can therefore have wide-ranging impacts on cellular function and metabolism.
Result of Action
The primary result of the action of “RuCl(S,S)-FsDPEN” is the reduction of imines to amines . This can have various molecular and cellular effects, depending on the specific imine being targeted and the context in which the reaction occurs. For example, in the context of pharmaceutical synthesis, the ability to selectively reduce imines to amines can be used to create a wide range of biologically active compounds .
Action Environment
The action of “RuCl(S,S)-FsDPEN” can be influenced by various environmental factors. For example, the efficiency of the asymmetric transfer hydrogenation process can be affected by the pH and temperature of the reaction environment . Additionally, the presence of other substances, such as solvents or impurities, can also influence the reaction. Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.
Biochemical Analysis
Biochemical Properties
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1-methyl-4-propan-2-ylbenzene, a component of this compound, has been shown to modulate synaptic acetylcholine levels and nicotinic acetylcholine receptor activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1-methyl-4-propan-2-ylbenzene has been found to upregulate genes such as cho-1, cha-1, unc-17, and unc-50, while downregulating ace-1 and ace-2 . These changes can significantly impact cellular activities and overall cell health.
Molecular Mechanism
The molecular mechanism of this compound involves intricate interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to modulate acetylcholine levels and receptor activity is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of 1-methyl-4-propan-2-ylbenzene can affect its efficacy in modulating synaptic acetylcholine levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are important considerations. For instance, high doses of 1-methyl-4-propan-2-ylbenzene may lead to significant changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The modulation of acetylcholine levels by 1-methyl-4-propan-2-ylbenzene is a key aspect of its metabolic role .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, impacting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical properties and cellular effects .
Properties
CAS No. |
1026995-72-1 |
|---|---|
Molecular Formula |
C30H29ClF5N2O2RuS+ |
Molecular Weight |
713.1 g/mol |
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C20H15F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19,27H,26H2;4-8H,1-3H3;1H;/q;;;+2/p-1/t18-,19-;;;/m0.../s1 |
InChI Key |
WILRHPOBOUTKKV-NWMPYMMKSA-M |
SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+] |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1434431.png)
![[1-(1,3-Oxazol-5-yl)ethyl]amine](/img/structure/B1434433.png)

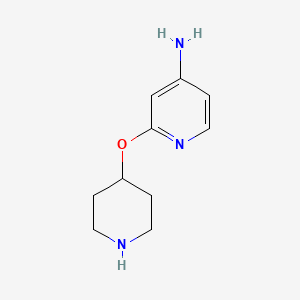
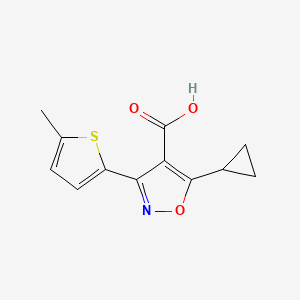
![4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1434439.png)
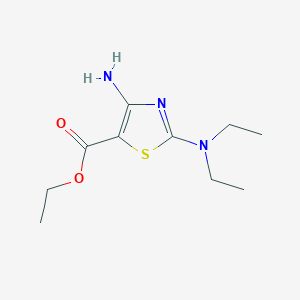
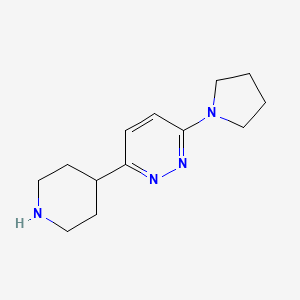



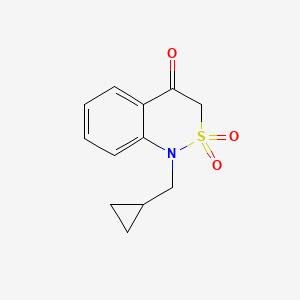

![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
